molecular formula C14H10N2O2 B188405 N-Anilinophthalimide CAS No. 4870-16-0

N-Anilinophthalimide

Cat. No.: B188405
CAS No.: 4870-16-0
M. Wt: 238.24 g/mol
InChI Key: SRSOPFHQIAZPOL-UHFFFAOYSA-N
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Description

N-Anilinophthalimide is an organic compound with the molecular formula C14H10N2O2. It is also known as Phthalimide, N-anilino- or 1H-Isoindole-1,3(2H)-dione, 2-(phenylamino)-. This compound is characterized by its phthalimide core structure, which is bonded to an aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Anilinophthalimide can be synthesized through the reaction of phthalic anhydride with aniline. The reaction typically involves heating phthalic anhydride and aniline in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate phthalamic acid, which subsequently undergoes cyclization to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Anilinophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

N-Anilinophthalimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Anilinophthalimide involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved may include inhibition of lipid metabolism enzymes, resulting in hypolipidemic effects .

Comparison with Similar Compounds

N-Anilinophthalimide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific combination of the phthalimide core and aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

N-Anilinophthalimide is a compound that belongs to the family of phthalimides, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, antibacterial, and other pharmacological properties.

Anti-inflammatory Properties

Research has demonstrated that phthalimide derivatives, including this compound, exhibit potent anti-inflammatory effects. A study evaluated a series of phthalimide analogs for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Among these, certain derivatives showed significant inhibitory activity on inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-1β, indicating their potential as anti-inflammatory agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study focused on the design of novel phthalimides based on the structure of existing phosphodiesterase inhibitors revealed that these compounds could effectively inhibit cancer cell proliferation. The mechanism underlying this activity involves the induction of apoptosis in cancer cells and modulation of key signaling pathways .

Antibacterial and Antifungal Effects

Phthalimides have shown promising antibacterial and antifungal activities. In vitro studies indicated that this compound and its derivatives possess significant antimicrobial properties against various pathogenic bacteria and fungi. The structural features of these compounds play a crucial role in their efficacy against microbial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. The presence of specific functional groups influences its pharmacological properties:

  • Hydroxyl Groups : The presence of hydroxyl groups at certain positions enhances anti-inflammatory activity.
  • N-substituents : The bulkiness and nature of the N-substituted alkyl chain affect both the potency and selectivity of the compound against various biological targets.

Table 1: Structure-Activity Relationship Summary

CompoundFunctional GroupActivity TypeIC50 Value
Compound IIhHydroxyl (C-4, C-6)Anti-inflammatory8.7 µg/mL
This compoundAniline groupAnticancerNot specified
Various DerivativesVariesAntibacterial/FungalVaries

Inhibition of Nitric Oxide Production

The anti-inflammatory mechanism involves the down-regulation of iNOS expression and suppression of NO production in macrophages. This effect correlates with the inhibition of the TLR4 signaling pathway, which is crucial in mediating inflammatory responses .

Induction of Apoptosis in Cancer Cells

The anticancer activity is primarily attributed to the ability of this compound to induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving murine macrophage RAW264.7 cells, this compound was shown to significantly reduce levels of pro-inflammatory cytokines when stimulated with LPS. The results indicated a potential therapeutic application for managing inflammatory diseases.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer effects of this compound revealed that it effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Properties

IUPAC Name

2-anilinoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(13)15-10-6-2-1-3-7-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSOPFHQIAZPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197597
Record name N-Anilinophthalimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4870-16-0
Record name 2-(Phenylamino)-1H-isoindole-1,3(2H)-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=4870-16-0
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Record name N-Anilinophthalimide
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Record name N-Anilinophthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402606
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Record name N-Anilinophthalimide
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Record name N-ANILINOPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Phthalic acid (1.66 gram, 0.01 mole), phenylhydrazine (1.08 gram, 0.01 mole), and zinc chloride (3.0 gram, 0.022 mole) were added into 50 ml. of dioxane. After refluxing for 2 hours, the mixture was cooled to room temperature. The solvent was then removed and the residue was poured into ice-water which precipitated a yellow solid. After recrystallization from methanol, the pure compound was obtained in 30% yield as yellow needles (0.7 grams; m.p. 180° C.).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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